

An In-depth Technical Guide to the Physical and Chemical Properties of Akuammicine

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Compound of Interest

Compound Name: Akuammicine

Cat. No.: B1666747

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Introduction: **Akuammicine** is a monoterpenoid indole alkaloid predominantly found in plants belonging to the Apocynaceae family, such as *Picralima nitida* (Akuamma tree), *Catharanthus roseus* (Madagascar periwinkle), and species of *Vinca* and *Aspidosperma*.^{[1][2]} First isolated in 1927, its complex pentacyclic structure was definitively confirmed by X-ray crystallography.^[1] As a subject of ethnobotanical and pharmacological research, **Akuammicine** has garnered significant interest for its biological activities, most notably its effects on glucose uptake and its role as a kappa (κ) and mu (μ) opioid receptor agonist.^{[1][3]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its primary biological signaling pathway.

Physical and Chemical Properties

The fundamental physicochemical characteristics of **Akuammicine** are summarized below. These properties are crucial for its isolation, characterization, and application in drug development.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₂	[1][4]
Molecular Weight	322.41 g/mol	[1][5]
Appearance	Colourless solid; Solid powder	[1][2]
Melting Point	182 °C (455 K)	[1][4]
pKa (Acidity)	7.45	[1][6]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2][7]
Optical Rotation [α]D	-745° (c = 0.994 in ethanol)	[6]
UV max (in ethanol)	227, 300, 330 nm (log ε 4.09, 4.07, 4.24)	[6]
CAS Number	639-43-0	[1][4]

Biosynthesis of Akuammicine

Like other monoterpene indole alkaloids, the biosynthesis of **Akuammicine** originates from the amino acid tryptophan. Tryptophan is converted into the central precursor strictosidine, which then undergoes a series of enzymatic transformations to yield the diverse array of indole alkaloids.[1] The pathway proceeds through the intermediate geissoschizine, which is cyclized to form the **preakuammicine** skeleton, followed by deformylation to produce **Akuammicine**.[8][9]



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Simplified biosynthetic pathway of Akuammicine from Tryptophan.

Experimental Protocols

The isolation of **Akuammicine** from natural sources, primarily the seeds of *Picralima nitida* or aerial parts of *Catharanthus roseus*, involves multi-step extraction and chromatographic purification.[2][10]

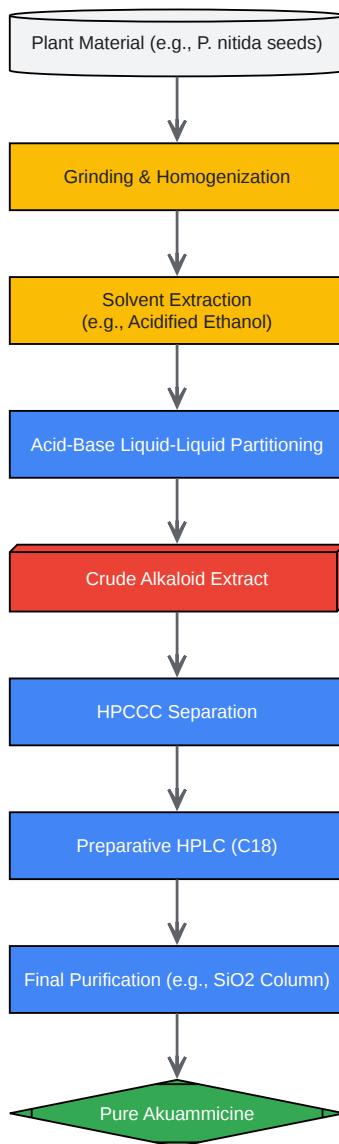
A. General Extraction:

- Homogenization: Dried and powdered plant material (e.g., seeds) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often under reflux.[11] An initial acidic extraction (e.g., with acidified ethanol) can be employed to protonate the alkaloids, enhancing their solubility.[11]
- Liquid-Liquid Partitioning: The crude extract is partitioned between an acidic aqueous phase and an immiscible organic solvent to remove non-alkaloidal compounds. The aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonia solution) and re-extracted with an organic solvent like chloroform or ethyl acetate to recover the free base alkaloids.[12]

B. Chromatographic Purification: A combination of chromatographic techniques is required to isolate **Akuammicine** from the complex mixture of co-occurring alkaloids.

- High-Performance Counter-Current Chromatography (HPCCC): This technique is highly effective for the initial separation of alkaloids from the crude extract. A common method employs a biphasic solvent system (e.g., water/n-hexane/n-butanol) with an ion-pair reagent.[12]
- High-Performance Liquid Chromatography (HPLC): Fractions enriched with **Akuammicine** from HPCCC are further purified using preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as acetonitrile and water.[12]
- Silica Gel Column Chromatography: A final purification step may involve silica gel chromatography to yield pure **Akuammicine**.[12]
- Thin-Layer Chromatography (TLC): TLC is used throughout the process to monitor the separation and identify fractions containing the target compound, often visualized using Dragendorff's reagent.[12]

A generalized workflow for this process is illustrated below.



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*General experimental workflow for the isolation of **Akuammicine**.*

The definitive identification and structural confirmation of **Akuammicine** rely on a suite of modern analytical techniques.

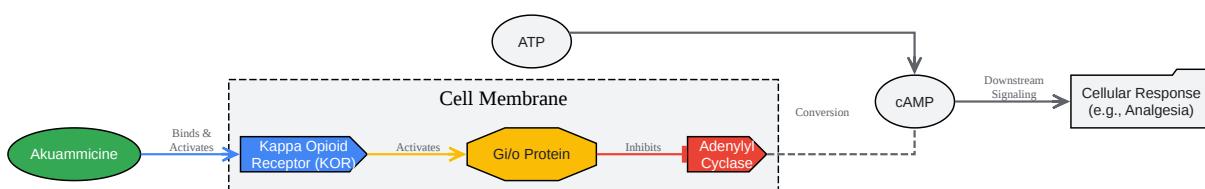
- Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and formula of **Akuammicine**. The protonated molecule $[M+H]^+$ is typically observed at m/z 323.[12] Tandem MS (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure.[12][13]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is essential for complete structural assignment.[2]
 - ^1H NMR and ^{13}C NMR: Provide information on the proton and carbon environments within the molecule.
 - DEPT-135: Distinguishes between CH , CH_2 , and CH_3 carbons.
 - 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish connectivity between protons and carbons, as well as through-space proximities, allowing for the complete assignment of the complex pentacyclic structure.[12]
- X-ray Crystallography: This technique provides unambiguous proof of the molecular structure and its absolute stereochemistry.[12][14] The crystal structure confirms the S configuration at the 3 and 15 positions and the R configuration at the 7 position.[14]

Biological Activity and Signaling Pathway

Akuammicine's primary pharmacological activity stems from its interaction with opioid receptors.[10] It acts as an agonist at both the kappa opioid receptor (KOR) and, to a lesser extent, the mu opioid receptor (μOR).[1][15] KOR agonists are of therapeutic interest as they can produce analgesia without the severe side effects associated with traditional μOR agonists, such as respiratory depression and addiction.[3]

In vitro studies have quantified this activity, with **Akuammicine** showing a K_i of 89 nM and an EC_{50} of 240 nM at the KOR in a cAMP inhibition assay.[2][3] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels.



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*Mechanism of **Akuammicine** as a Kappa Opioid Receptor (KOR) agonist.*

Recent research has focused on synthesizing derivatives of **Akuammicine** to enhance its potency and selectivity for the KOR.[16] Modifications, particularly at the C10 position of the aryl ring, have resulted in analogues with over a 200-fold improvement in KOR potency, highlighting the potential of the **Akuammicine** scaffold for developing novel analgesics.[2][16]

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